1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene
Description
1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene is an organic compound with a complex structure It features a benzene ring substituted with two methyl groups and a sulfonamide group containing a trifluoroethyl moiety
Properties
IUPAC Name |
1,4-dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O2S/c1-9-4-5-10(2)11(6-9)7-17(3)20(18,19)16-8-12(13,14)15/h4-6,16H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXYNQYBNBCIMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(C)S(=O)(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene typically involves multiple steps:
Formation of the Benzene Ring Substituents: The initial step involves the introduction of methyl groups onto the benzene ring. This can be achieved through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzene derivative with a sulfonyl chloride, such as trifluoroethylsulfonyl chloride, in the presence of a base like pyridine.
Final Assembly: The final step involves the coupling of the sulfonamide derivative with a methylamine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylbenzene: Lacks the sulfonamide group, making it less reactive and less versatile in chemical reactions.
2,4-Dimethylbenzenesulfonamide: Similar structure but lacks the trifluoroethyl moiety, affecting its chemical properties and reactivity.
Uniqueness
1,4-Dimethyl-2-[[methyl(2,2,2-trifluoroethylsulfamoyl)amino]methyl]benzene is unique due to the presence of both methyl groups and a trifluoroethylsulfonamide group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
